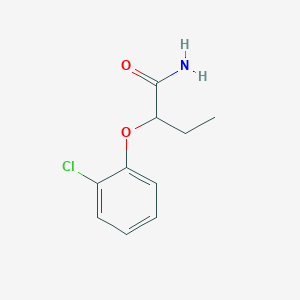

2-(2-chlorophenoxy)butanamide

描述

属性

IUPAC Name |

2-(2-chlorophenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLUGWYTYNLVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2 Chlorophenoxy Butanamide

Novel Synthetic Routes to 2-(2-chlorophenoxy)butanamide and its Stereoisomers

The primary and most direct route to synthesizing 2-(2-chlorophenoxy)butanamide is through the amidation of 2-(2-chlorophenoxy)butanoic acid. This classic method involves the reaction of the carboxylic acid or its activated derivative with ammonia (B1221849). lumenlearning.comresearchgate.net

A common laboratory procedure involves two main steps:

Ether Synthesis (Williamson Ether Synthesis): The precursor, 2-(2-chlorophenoxy)butanoic acid, is typically prepared by reacting 2-chlorophenol (B165306) with an ester of 2-bromobutanoic acid under basic conditions, followed by hydrolysis of the ester. A base, such as sodium hydroxide (B78521), deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then displaces the bromide ion from the alpha-carbon of the butanoate in an SN2 reaction. youtube.com

Amide Formation: The resulting 2-(2-chlorophenoxy)butanoic acid is then converted to the amide. To facilitate this, the carboxylic acid is often activated by converting it into a more reactive derivative, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂). farmaciajournal.com The subsequent reaction of this acyl chloride with ammonia yields 2-(2-chlorophenoxy)butanamide.

Novel synthetic strategies often focus on improving yield, reducing reaction times, or achieving stereoselectivity. One such approach could involve a multi-step pathway similar to that used for related benzamides, where a substituted benzoic acid is converted to an acid chloride, then to an isothiocyanate, and finally reacted with an amine. farmaciajournal.com While not a direct synthesis of the target molecule, this highlights the modular nature of synthetic routes that can be adapted for specific analogs.

The synthesis of stereoisomers (R- and S-enantiomers) requires stereocontrolled methods. This can be achieved by using enantiomerically pure starting materials (e.g., (R)- or (S)-2-bromobutanoic acid) or by employing chiral catalysts during the synthesis.

Catalytic Systems in the Synthesis of 2-(2-chlorophenoxy)butanamide

Catalysis is crucial for achieving efficient and selective synthesis of amides like 2-(2-chlorophenoxy)butanamide. The direct reaction between a carboxylic acid and ammonia to form an amide is very slow at room temperature and requires high temperatures, which can lead to side products. lumenlearning.com

Coupling Reagents: In laboratory and industrial settings, "coupling reagents" are widely used to catalyze amide bond formation. researchgate.net These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) reagents, and aminium/uronium-iminium reagents. qyaobio.com

Transition Metal Catalysis: While more commonly associated with cross-coupling and reduction reactions, transition metals can play a role. For instance, palladium on carbon (Pd-C) has been used as a catalyst in reactions involving related chlorophenoxy structures. tdl.org For related amide reduction reactions, various ruthenium, iron, iridium, and manganese catalysts have been developed. ualberta.ca

Enzymatic Catalysis: Biocatalysts, particularly enzymes like lipases, are highly effective for stereoselective transformations. For chiral analogs, lipases can be used to resolve a racemic mixture of 2-(2-chlorophenoxy)butanoic acid or its esters through enantioselective acylation or hydrolysis, providing an enantiomerically enriched precursor for the amidation step. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technique to accelerate organic reactions. In the context of derivatization, which shares mechanistic steps with synthesis, microwave heating can dramatically reduce reaction times from hours to minutes, often in conjunction with an acid catalyst. researchgate.net

Table 1: Comparison of Catalytic Systems in Amide Synthesis

| Catalyst Type | Example(s) | Role in Synthesis | Advantages |

| Coupling Reagents | Carbodiimides, Phosphonium salts | Activation of carboxylic acid for amidation | High yields, mild reaction conditions |

| Transition Metals | Pd/C, Ru-based complexes | Catalysis of related synthetic steps (e.g., hydrogenation) | High efficiency, functional group tolerance |

| Enzymes | Lipases | Enantioselective resolution of chiral precursors | High stereoselectivity, environmentally benign |

| Acid Catalysts | Sulfuric Acid (with microwaves) | Acceleration of derivatization/synthesis | Significant reduction in reaction time |

Mechanistic Investigations of Amide Bond Formation in 2-(2-chlorophenoxy)butanamide Synthesis

Activation of the Carboxyl Group: The reaction is kinetically slow due to the low electrophilicity of the carboxyl carbon and the fact that amines are bases, which can deprotonate the carboxylic acid to form a non-reactive carboxylate. Therefore, the carboxyl group is typically "activated." This is often done by converting the carboxylic acid into a more reactive species like an acyl chloride, an anhydride, or an active ester. researchgate.net Using a reagent like thionyl chloride (SOCl₂) converts the -OH group into a good leaving group (-OS(O)Cl), which is then displaced by a chloride ion to form the highly reactive acyl chloride.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acyl chloride. This forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the leaving group (in the case of an acyl chloride, a chloride ion) is expelled. A proton is then lost from the nitrogen atom, often facilitated by another ammonia molecule or a weak base, to yield the final, neutral amide product, 2-(2-chlorophenoxy)butanamide. lumenlearning.com

The specific mechanism can be more complex when using modern coupling reagents, which may involve intermediates such as activated esters or iminophosphoranes. researchgate.netqyaobio.com

Derivatization Strategies for Structural Modification of 2-(2-chlorophenoxy)butanamide

Derivatization is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize the properties of a lead compound. For 2-(2-chlorophenoxy)butanamide, modifications can be targeted at three main regions: the chlorophenoxy moiety, the butanamide backbone, and the chiral center.

Modifications to the aromatic ring can significantly alter electronic and steric properties.

Substitution on the Aromatic Ring: Additional functional groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. The existing chloro and ether groups are ortho-, para-directing, influencing the position of any new substituents.

Modification of the Chlorine Atom: The chlorine atom can potentially be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. Patents for related compounds show extensive derivatization at this part of the molecule. googleapis.comtdx.cat

The butanamide chain offers several sites for modification.

Altering Chain Length: The four-carbon chain can be shortened or lengthened by starting with different α-haloalkanoic acids during the initial Williamson ether synthesis.

N-Substitution: The primary amide (-CONH₂) can be converted to a secondary (-CONHR) or tertiary (-CONR₂) amide by reacting the corresponding acyl chloride with a primary or secondary amine instead of ammonia. Examples in the literature show the synthesis of related structures with N-aryl or N-pyridylmethyl groups. farmaciajournal.comnih.gov

Alkylation of the Chain: Functional groups can be introduced along the ethyl side chain of the butanamide portion, though this may require more complex multi-step synthetic routes.

Since the α-carbon (C2 of the butanamide chain) is a stereocenter, controlling its stereochemistry is a critical aspect of synthesis, particularly for pharmaceutical applications.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For example, starting the synthesis with (R)-2-bromobutanoic acid or (S)-2-bromobutanoic acid will, assuming the stereocenter is not affected in subsequent steps, lead to the corresponding (R)- or (S)-enantiomer of 2-(2-chlorophenoxy)butanamide.

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity. For instance, asymmetric hydrogenation of a related α-phenoxy amide using a chiral Ruthenium catalyst has been shown to produce chiral alcohols with high enantiomeric excess through a process called dynamic kinetic resolution. researchgate.net Similar strategies could be adapted for the synthesis of chiral amides.

Enzymatic Resolution: As mentioned earlier, enzymes like lipases can be used to separate enantiomers from a racemic mixture of the carboxylic acid precursor or its ester, a process known as kinetic resolution. researchgate.net This method is valued for its high selectivity and mild, environmentally friendly conditions.

Advanced Spectroscopic and Structural Elucidation of 2 2 Chlorophenoxy Butanamide

Vibrational Spectroscopy Analysis of 2-(2-chlorophenoxy)butanamide (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of 2-(2-chlorophenoxy)butanamide. These methods are complementary; molecular vibrations that are strong in IR are often weak in Raman, and vice versa. mt.comspectroscopyonline.comedinst.com The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb energy. edinst.com

For 2-(2-chlorophenoxy)butanamide, the spectra are characterized by distinct bands corresponding to the amide group, the chlorophenoxy moiety, and the butanamide backbone. Theoretical calculations, such as Density Functional Theory (DFT) at the B3LYP level, are often employed to assign these vibrational modes with high accuracy, correlating predicted frequencies with experimental data. nih.govnih.gov

Key Vibrational Modes:

Amide Group: The amide functional group (-CONH₂) gives rise to some of the most characteristic bands. The N-H stretching vibrations typically appear as two distinct bands in the 3350-3180 cm⁻¹ region in the IR spectrum. The Amide I band, which is primarily due to C=O stretching, is strong in IR and expected around 1680-1640 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is found near 1550 cm⁻¹ in the IR spectrum. spectroscopyonline.com

Aromatic Ring: The 2-chlorophenyl group shows C-H stretching vibrations above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be confirmed by the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹.

Ether Linkage: The aryl-alkyl ether linkage (Ar-O-C) is characterized by two C-O stretching bands. The asymmetric Ar-O-C stretch is typically a strong band found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, around 1075-1020 cm⁻¹.

Alkyl Chain: C-H stretching vibrations of the ethyl group (CH₃CH₂) are expected in the 2960-2850 cm⁻¹ range.

C-Cl Bond: The C-Cl stretching vibration for an aryl chloride is typically observed as a strong band in the 1100-1030 cm⁻¹ region in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into the molecular structure. spectroscopyonline.com

Table 1: Predicted Characteristic Vibrational Frequencies for 2-(2-chlorophenoxy)butanamide This table is interactive. You can sort and search the data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide (-NH₂) | 3350 - 3180 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 2960 - 2850 | Strong | Strong |

| Amide I (C=O Stretch) | Amide (-CONH₂) | 1680 - 1640 | Strong | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium-Strong | Strong |

| Amide II (N-H Bend) | Amide (-CONH₂) | 1570 - 1515 | Strong | Weak |

| Asymmetric Ar-O-C Stretch | Ether | 1275 - 1200 | Strong | Medium |

| C-Cl Stretch | Aryl Chloride | 1100 - 1030 | Medium | Strong |

| Symmetric Ar-O-C Stretch | Ether | 1075 - 1020 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. nih.gov For 2-(2-chlorophenoxy)butanamide, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular skeleton, while advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can confirm assignments.

A key structural aspect of this molecule is the potential for restricted rotation around the N-C(aryl) and O-C(aryl) single bonds, which can lead to the existence of distinct conformational isomers, or atropisomers, that are stable on the NMR timescale. ijsr.in This phenomenon, often observed in ortho-substituted aryl systems, would manifest as a doubling of certain signals in the NMR spectra, with the relative integration of the paired signals indicating the population of each conformer. ijsr.inauremn.org.br

¹H NMR Analysis:

Aromatic Protons: The four protons on the chlorophenyl ring are expected to appear as complex multiplets in the δ 6.8-7.5 ppm range. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the chlorine and phenoxy substituents.

Amide Protons (-NH₂): The two amide protons would likely appear as a broad singlet or two distinct signals downfield, typically between δ 7.0-8.5 ppm, due to their acidic nature and potential for different chemical environments.

Methine Proton (-OCH): The proton on the chiral carbon adjacent to the ether oxygen is expected to resonate as a triplet or doublet of doublets around δ 4.5-5.0 ppm.

Alkyl Protons (-CH₂CH₃): The methylene (B1212753) (CH₂) protons of the ethyl group will appear as a multiplet, further complicated by their diastereotopicity due to the adjacent chiral center. The terminal methyl (CH₃) protons would typically be a triplet further upfield.

¹³C NMR Analysis:

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing around δ 170-175 ppm. rsc.org

Aromatic Carbons: The six carbons of the chlorophenyl ring resonate in the δ 110-160 ppm region. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ether oxygen (C-O) can be identified by their characteristic shifts.

Methine Carbon (-OCH): The chiral carbon attached to the oxygen will appear in the δ 70-80 ppm range.

Alkyl Carbons (-CH₂CH₃): The methylene and methyl carbons of the ethyl group will be found in the upfield region of the spectrum (δ 10-30 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(2-chlorophenoxy)butanamide This table is interactive. You can sort and search the data.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Amide | -NH₂ | 7.0 - 8.5 | N/A |

| Carbonyl | -C=O | N/A | 170 - 175 |

| Aromatic | Phenyl-H | 6.8 - 7.5 | N/A |

| Aromatic | Phenyl-C | N/A | 110 - 160 |

| Methine | -OCH | 4.5 - 5.0 | 70 - 80 |

| Methylene | -CH₂- | 1.8 - 2.2 | 20 - 30 |

| Methyl | -CH₃ | 0.9 - 1.2 | 10 - 15 |

Mass Spectrometry Fragmentation Pathways and Ionization Mechanisms

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns. chemguide.co.uk Techniques like electrospray ionization (ESI) would yield a prominent protonated molecule [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. rsc.org

Under electron impact (EI) ionization or collision-induced dissociation (CID) in tandem MS, 2-(2-chlorophenoxy)butanamide would undergo characteristic fragmentation, helping to piece together its structure. libretexts.orgsavemyexams.com

Primary Fragmentation Pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. Loss of the ethyl group (•C₂H₅) would generate a significant fragment ion. Another key alpha-cleavage involves the breaking of the C-C bond between the carbonyl and the chiral carbon.

McLafferty Rearrangement: As a primary amide, it can undergo a McLafferty rearrangement if structurally feasible, though this is more common in longer-chain primary amides. libretexts.org

Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to the formation of a stable 2-chlorophenoxy radical or a 2-chlorophenoxide ion, with the charge retained on the butanamide portion, or vice-versa. The ion corresponding to [2-chlorophenol]⁺• is a likely and diagnostically useful fragment.

Loss of Small Molecules: Fragmentation can also proceed via the loss of small, stable neutral molecules like CO (carbon monoxide) from acylium ions or parts of the alkyl chain. savemyexams.com

The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 3: Predicted Mass Spectrometry Fragments for 2-(2-chlorophenoxy)butanamide This table is interactive. You can sort and search the data.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 214/216 | [M+H]⁺ | Protonation (ESI) |

| 185/187 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 128/130 | [ClC₆H₄OH]⁺• | Ether bond cleavage |

| 127/129 | [ClC₆H₄O]⁻ | Ether bond cleavage (negative mode) |

| 86 | [CH₃CH₂CHCONH₂]⁺ | Ether bond cleavage |

| 72 | [H₂N=C(OH)CHCH₂CH₃]⁺• | McLafferty-type rearrangement |

| 44 | [CONH₂]⁺ | Cleavage at carbonyl |

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. colostate.edu A successful single-crystal X-ray diffraction experiment on 2-(2-chlorophenoxy)butanamide would provide precise coordinates for each atom (excluding hydrogens, which are typically inferred).

This analysis would yield a wealth of structural data:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C=O, C-N, C-O, C-Cl, C-C, C-H) and bond angles, which can be compared to theoretical models.

Conformation: The technique would unambiguously determine the solid-state conformation by revealing the key dihedral (torsional) angles, such as the angle of the phenyl ring relative to the ether linkage and the orientation of the butanamide chain. This provides a static picture that complements the dynamic conformational information from solution-state NMR.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds. The amide -NH₂ group can act as a hydrogen bond donor, and the carbonyl oxygen, ether oxygen, and even the chlorine atom can act as acceptors, leading to the formation of complex 3D networks that stabilize the crystal lattice. nih.gov

Chirality and Symmetry: For this chiral molecule, crystallization from a racemic mixture would likely occur in a centrosymmetric space group containing both enantiomers. nih.gov

Disorder in the crystal structure, where parts of the molecule occupy multiple positions, can also be identified and modeled, providing further insight into molecular flexibility in the solid state. nih.gov

Advanced Spectroscopic Techniques for Structural Characterization in Complex Matrices

Identifying and quantifying 2-(2-chlorophenoxy)butanamide in complex matrices, such as environmental, food, or biological samples, requires advanced analytical techniques that combine separation with sensitive detection. chromatographyonline.comchromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level analysis in complex mixtures. The compound is first separated from matrix interferences using high-performance liquid chromatography (HPLC). It then enters a tandem mass spectrometer, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 214) is selected, fragmented, and one or more characteristic product ions are monitored (a process called Multiple Reaction Monitoring, or MRM). This provides exceptional selectivity and sensitivity for quantification. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile or thermally labile compounds like amides, GC-MS could be used after a derivatization step. Derivatization, such as silylation, would increase the compound's volatility and thermal stability, allowing for its separation and analysis by GC-MS. chromatographyonline.comazom.com

Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. chromatographyonline.comazom.com DART-MS coupled with a high-resolution mass spectrometer could be used to screen for the presence of 2-(2-chlorophenoxy)butanamide on surfaces or in liquids, providing rapid identification based on its accurate mass. azom.com

These advanced, hyphenated techniques are crucial for moving beyond the analysis of a pure substance to its detection and structural confirmation in real-world applications where it may be present at very low concentrations.

Computational Chemistry and Theoretical Modeling of 2 2 Chlorophenoxy Butanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(2-chlorophenoxy)butanamide. By employing methods such as the Hartree-Fock (HF) and Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)), key electronic properties can be determined. These properties offer insights into the molecule's stability, reactivity, and potential interaction sites.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated using the following formulas:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. In 2-(2-chlorophenoxy)butanamide, the electronegative oxygen and chlorine atoms are expected to be regions of high electron density (red/yellow), indicating sites susceptible to electrophilic attack. In contrast, regions around the hydrogen atoms of the amide group would likely show lower electron density (blue), suggesting sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of 2-(2-chlorophenoxy)butanamide

| Property | Value (Hartree) | Value (eV) |

| EHOMO | -0.258 | -7.021 |

| ELUMO | -0.045 | -1.225 |

| HOMO-LUMO Gap | 0.213 | 5.796 |

Table 2: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.021 |

| Electron Affinity (A) | 1.225 |

| Electronegativity (χ) | 4.123 |

| Chemical Hardness (η) | 2.898 |

| Global Electrophilicity Index (ω) | 2.932 |

| Chemical Potential (μ) | -4.123 |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of 2-(2-chlorophenoxy)butanamide can be performed using molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) to systematically explore its potential energy surface. This process identifies stable, low-energy conformers.

A systematic search can be conducted by rotating the rotatable bonds in the molecule, such as the C-O bond of the phenoxy group and the C-C bonds in the butanamide chain. For each rotational step, the energy is minimized to find the nearest local minimum. The results of such an analysis reveal a set of stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide further insight into the conformational landscape by simulating the atomic motions of the molecule over time at a given temperature. An MD simulation, typically run for several nanoseconds, allows the molecule to explore various conformational states, providing a dynamic view of its flexibility and the probability of occupying different conformations. Analysis of the MD trajectory can reveal the most populated conformational clusters and the transitions between them.

Table 3: Relative Energies of Stable Conformers of 2-(2-chlorophenoxy)butanamide

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 75.2 | 0.00 | 45.8 |

| 2 | -88.5 | 0.85 | 23.1 |

| 3 | 178.1 | 1.52 | 12.5 |

| 4 | -15.3 | 2.10 | 8.6 |

Docking and Molecular Dynamics Simulations of 2-(2-chlorophenoxy)butanamide with Biological Macromolecules (Non-Clinical Context)

To investigate the potential interactions of 2-(2-chlorophenoxy)butanamide with biological targets, molecular docking and dynamics simulations can be employed in a non-clinical research context. For instance, its interaction with enzymes or receptor proteins can be modeled to predict binding affinity and mode.

Molecular docking simulations predict the preferred orientation of the ligand (2-(2-chlorophenoxy)butanamide) when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding affinity.

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the intermolecular interactions. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein throughout the simulation provides information on the stability of the complex.

Table 4: Hypothetical Docking Results with a Model Protein Kinase

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.2 | LEU83, VAL65 | Hydrophobic |

| 1 | GLU101 | Hydrogen Bond (Amide NH) | |

| 2 | -7.9 | PHE145, ALA85 | Hydrophobic |

| 2 | LYS45 | Hydrogen Bond (Carbonyl O) |

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful computational method for studying reaction mechanisms by characterizing the structures and energies of reactants, products, intermediates, and transition states. For a hypothetical reaction involving 2-(2-chlorophenoxy)butanamide, such as its hydrolysis, DFT can be used to map out the potential energy surface of the reaction.

By locating the transition state structure for a given reaction step and calculating its energy, the activation energy barrier can be determined. This provides a quantitative prediction of the reaction rate. The geometry of the transition state reveals the atomic arrangement at the peak of the energy barrier, offering crucial details about the reaction mechanism.

For example, in the alkaline hydrolysis of the amide group, DFT calculations could be used to model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculations would identify the tetrahedral intermediate and the transition states leading to its formation and breakdown. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product states.

Table 5: DFT Calculated Energies for a Hypothetical Amide Hydrolysis Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Amide + OH⁻) | 0.00 |

| Transition State 1 (TS1) | +15.8 |

| Tetrahedral Intermediate | -5.2 |

| Transition State 2 (TS2) | +12.3 |

| Products (Carboxylate + Amine) | -18.7 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (Theoretical Derivations Only)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. The theoretical derivation of a QSAR/SPR model for a class of compounds including 2-(2-chlorophenoxy)butanamide would involve several steps.

First, a set of molecular descriptors for each compound in the series would be calculated. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: van der Waals volume, solvent-accessible surface area.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Next, a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors (independent variables) to the activity or property (dependent variable).

The general form of a linear QSAR/SPR model is: Activity/Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the regression coefficients and D represents the molecular descriptors.

The predictive power and robustness of the derived model would then be evaluated using various statistical metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and external validation on a separate test set of compounds. Such a model, once validated, could be used to predict the activity or properties of new, unsynthesized compounds based solely on their chemical structure.

Mechanistic Investigations of 2 2 Chlorophenoxy Butanamide Interactions at a Molecular and Cellular Level Excluding Clinical Outcomes

Enzymatic Interaction Profiling and Inhibition Mechanisms

Research in this area would focus on identifying specific enzymes that interact with 2-(2-chlorophenoxy)butanamide and characterizing the nature of these interactions.

Investigation of Binding Affinities and Kinetics

Studies would measure the dissociation constant (Kd), inhibition constant (Ki), and the rates of association (kon) and dissociation (koff) to quantify the binding affinity and kinetics between the compound and target enzymes. This data is crucial for understanding the potency and duration of the enzymatic interaction.

Table 1: Hypothetical Binding Affinity and Kinetic Parameters of 2-(2-chlorophenoxy)butanamide with Target Enzymes

| Target Enzyme | Dissociation Constant (Kd) (nM) | Inhibition Constant (Ki) (nM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |

|---|---|---|---|---|

| Enzyme A | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Enzyme C | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Active Site Conformational Changes Upon Binding

Techniques such as X-ray crystallography or cryo-electron microscopy would be employed to determine the three-dimensional structure of the enzyme in complex with 2-(2-chlorophenoxy)butanamide. This would reveal how the compound binds to the active site and whether it induces any conformational changes in the enzyme, which is fundamental to understanding the mechanism of action (e.g., competitive, non-competitive, or allosteric inhibition).

Receptor Binding Studies and Ligand-Receptor Dynamics

This section would detail the interaction of 2-(2-chlorophenoxy)butanamide with specific cellular receptors. Radioligand binding assays or surface plasmon resonance (SPR) would be used to determine binding affinity and specificity. Such studies are essential for identifying the direct molecular targets of the compound on the cell surface or within the cell.

In Vitro Cellular Pathway Modulation Studies (e.g., Gene Expression, Protein Regulation)

Once target receptors or enzymes are identified, further in vitro studies in cultured cells would investigate the downstream effects. Techniques like quantitative PCR (qPCR) and Western blotting would be used to measure changes in gene expression and protein levels, respectively, to map the cellular pathways modulated by the compound.

Membrane Permeability and Transport Mechanisms in Model Systems

The ability of 2-(2-chlorophenoxy)butanamide to cross cellular membranes would be assessed using model systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. These assays would determine if the compound is passively permeable or if its transport is mediated by specific transporter proteins.

Metabolic Transformations in In Vitro Systems (e.g., Microsomal Studies, Enzyme Identification)

To understand how the compound is metabolized, it would be incubated with liver microsomes or specific recombinant drug-metabolizing enzymes. The resulting metabolites would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). This helps to predict the metabolic fate of the compound in a whole organism.

Table 2: Hypothetical Metabolic Profile of 2-(2-chlorophenoxy)butanamide in Human Liver Microsomes

| Metabolite | Metabolic Reaction | Primary Enzyme(s) Involved |

|---|---|---|

| Metabolite 1 | Data Not Available | Data Not Available |

| Metabolite 2 | Data Not Available | Data Not Available |

| Metabolite 3 | Data Not Available | Data Not Available |

Table of Compound Names

| Compound Name |

|---|

Analytical Method Development for 2 2 Chlorophenoxy Butanamide in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic methods are indispensable for the separation of 2-(2-chlorophenoxy)butanamide from starting materials, byproducts, and potential degradants, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Given its aromatic and amide functionalities, 2-(2-chlorophenoxy)butanamide is well-suited for HPLC analysis. A reversed-phase HPLC method would likely be the most effective approach. Development would involve optimizing the stationary phase, mobile phase composition, and detector settings.

A simple HPLC assay has been successfully developed for the analysis of chlorophenoxy herbicides, which are structurally related to 2-(2-chlorophenoxy)butanamide. nih.gov This method utilizes a phenyl-based column, which could provide suitable selectivity through pi-pi interactions with the aromatic ring of the analyte. nih.gov An alternative would be a standard octadecylsilica (C18) column, which has been used for the separation of chlorophenoxy acid herbicides and their degradation products. nih.gov

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral form, which is often optimal for retention and peak shape in reversed-phase chromatography. nih.gov UV detection would be a straightforward choice, given the presence of the chlorophenoxy chromophore. A detection wavelength around 280 nm is a reasonable starting point, as it has been used for similar compounds. nih.gov

Table 1: Proposed HPLC Parameters for the Analysis of 2-(2-chlorophenoxy)butanamide

| Parameter | Proposed Condition | Rationale |

| Column | Spherisorb S5 Phenyl, 250 x 5 mm, 5 µm | Provides selectivity for aromatic compounds. nih.gov |

| Mobile Phase | Acetonitrile: 50 mM Potassium Dihydrogen Orthophosphate (pH 3.5) (3:1 v/v) | Common mobile phase for chlorophenoxy compounds. nih.gov |

| Flow Rate | 1.8 mL/min | A typical flow rate for analytical HPLC. nih.gov |

| Detection | UV at 240 nm or 280 nm | The chlorophenoxy group provides UV absorbance. nih.govnih.gov |

| Injection Volume | 10-20 µL | Standard injection volume for HPLC. nih.gov |

Gas Chromatography (GC):

GC analysis of 2-(2-chlorophenoxy)butanamide would likely require derivatization to increase its volatility and thermal stability, as amides can be prone to degradation at high temperatures. nasa.govnih.gov A common derivatization technique is silylation, using reagents like N-methyl-trimethylsilyl trifluoroacetamide (B147638) (MSTFA). nasa.gov

A method for the determination of various amides in food contact materials using GC-MS has been developed, which could serve as a basis for a method for 2-(2-chlorophenoxy)butanamide. atlantis-press.comatlantis-press.com The choice of column is critical, with a mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) being a suitable starting point. atlantis-press.com

Table 2: Proposed GC-MS Parameters for Derivatized 2-(2-chlorophenoxy)butanamide

| Parameter | Proposed Condition | Rationale |

| Derivatization | Silylation with MSTFA | Increases volatility and thermal stability of the amide. nasa.gov |

| Column | HP-5MS, 30 m x 0.32 mm, 0.25 µm | A versatile column for a wide range of organic compounds. atlantis-press.com |

| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. google.com |

| Injector Temp. | 250 °C | A typical starting point for derivatized analytes. google.com |

| Oven Program | Start at 40-50°C, ramp to 280-300°C | To ensure separation from other components. google.com |

| Detector | Mass Spectrometry (MS) | Provides both qualitative and quantitative information. atlantis-press.comatlantis-press.com |

Mass Spectrometry-Based Quantification in Environmental or In Vitro Research Samples

For the quantification of 2-(2-chlorophenoxy)butanamide in complex matrices such as environmental water samples or in vitro assay buffers, mass spectrometry coupled with a chromatographic inlet is the gold standard due to its high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for the trace-level quantification of organic molecules. A method for the determination of acidic herbicides in water by LC-MS/MS can be adapted for 2-(2-chlorophenoxy)butanamide. waters.comresearchgate.net This would involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. ulisboa.pt

The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. This requires the selection of a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor ion). Electrospray ionization (ESI) in positive mode would be a logical choice for an amide-containing compound.

Table 3: Proposed LC-MS/MS Parameters for 2-(2-chlorophenoxy)butanamide Quantification

| Parameter | Proposed Condition | Rationale |

| Sample Prep | Solid-Phase Extraction (SPE) with Styrene Divinylbenzene (SDB) cartridges | To concentrate the analyte and clean up the sample. ulisboa.pt |

| LC Column | C18 reversed-phase column | Provides good retention for moderately polar compounds. ulisboa.pt |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Suitable for amide-containing compounds. ulisboa.pt |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) in MRM mode | For high sensitivity and selectivity. waters.comulisboa.pt |

| Precursor Ion | [M+H]⁺ of 2-(2-chlorophenoxy)butanamide | The protonated molecular ion. |

| Product Ions | To be determined by infusion experiments | Fragments specific to the analyte structure. |

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned previously, GC-MS analysis of 2-(2-chlorophenoxy)butanamide would necessitate a derivatization step. nasa.gov Following derivatization, quantification can be performed using selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the derivatized analyte. This enhances sensitivity compared to a full scan mode. A method for analyzing chlorophenoxy acid herbicides in water after derivatization provides a useful template. researchgate.net

Electrochemical Detection Methods and Sensor Development

Electrochemical sensors offer the potential for rapid, low-cost, and portable analysis. The development of an electrochemical sensor for 2-(2-chlorophenoxy)butanamide could be based on the electrochemical oxidation of the chlorophenoxy group. utah.edu

The development of such a sensor would involve the modification of an electrode surface to enhance the electrochemical response. Materials like carbon nanotubes, graphene, or conductive polymers have been used to modify electrodes for the detection of chlorophenols. nih.gov Another promising approach is the use of molecularly imprinted polymers (MIPs), which can be designed to selectively bind to the target analyte, thereby increasing the sensor's specificity. rsc.orgbohrium.com

The sensor's performance would be evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). A successful sensor would exhibit a linear response to increasing concentrations of 2-(2-chlorophenoxy)butanamide with a low limit of detection. For instance, a novel sensor for 2,4-dichlorophenol (B122985) and 3-chlorophenol (B135607) demonstrated a linear range of 1 to 100 µM with detection limits in the sub-micromolar range. rsc.org

Table 4: Potential Characteristics of an Electrochemical Sensor for 2-(2-chlorophenoxy)butanamide

| Parameter | Potential Characteristic | Rationale |

| Working Electrode | Glassy Carbon Electrode modified with a nanocomposite or MIP | To enhance sensitivity and selectivity. bohrium.comrsc.org |

| Detection Technique | Differential Pulse Voltammetry (DPV) | Provides good sensitivity for quantitative analysis. |

| Linear Range | Micromolar (µM) range | A typical target for environmental and research applications. rsc.org |

| Limit of Detection | Sub-micromolar (sub-µM) range | To detect trace amounts of the analyte. rsc.org |

Spectrophotometric Assays for Research-Scale Detection

UV-Visible spectrophotometry is a simple and accessible technique that can be used for the quantification of 2-(2-chlorophenoxy)butanamide, particularly in research settings where high sample throughput is not a primary concern.

The presence of the chlorophenoxy aromatic ring means that the compound will absorb UV light, allowing for direct spectrophotometric measurement. ijset.in The absorption spectrum would need to be recorded to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification. researchgate.netajpaonline.com

For enhanced sensitivity and selectivity, a colorimetric assay could be developed. This would involve a chemical reaction with a derivatizing agent that produces a colored product. The Folin-Ciocalteu reagent is commonly used for the quantification of phenolic compounds, and while not specific, it could be adapted for this purpose. ijset.in The assay conditions, such as pH, reaction time, and temperature, would need to be optimized.

Table 5: Proposed Spectrophotometric Assay Parameters

| Parameter | Proposed Method | Rationale |

| Method | Direct UV Spectrophotometry | Simple and rapid for relatively pure samples. ajpaonline.com |

| Wavelength | Determined by scanning the UV spectrum (likely in the 250-300 nm range) | To find the wavelength of maximum absorbance. researchgate.net |

| Alternative Method | Colorimetric assay with a derivatizing agent (e.g., Folin-Ciocalteu) | For increased sensitivity and use in more complex matrices. ijset.in |

| Calibration | A standard curve of known concentrations of 2-(2-chlorophenoxy)butanamide | To relate absorbance to concentration (Beer's Law). |

Development of High-Throughput Screening (HTS) Assays for Analog Library Evaluation

High-throughput screening (HTS) is a key technology in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific biological activity. nih.govnih.gov If 2-(2-chlorophenoxy)butanamide is a lead compound, HTS assays would be crucial for evaluating a library of its analogs to identify molecules with improved properties.

The development of an HTS assay requires a robust and miniaturized biological assay that produces a measurable signal (e.g., fluorescence, luminescence, or absorbance). acs.orggenome.gov The assay should be automated to allow for the screening of thousands of compounds in a short period. thermofisher.com

The choice of assay will depend on the biological target of 2-(2-chlorophenoxy)butanamide. For example, if it targets an enzyme, an enzyme inhibition assay could be developed. If it interacts with a receptor, a receptor-ligand binding assay would be appropriate. The assay would need to be optimized for the HTS format, including reagent concentrations, incubation times, and signal detection.

Table 6: Key Considerations for HTS Assay Development for 2-(2-chlorophenoxy)butanamide Analogs

| Consideration | Description | Importance |

| Biological Target | The specific enzyme, receptor, or cellular pathway modulated by the compound. | Determines the type of assay to be developed. |

| Assay Principle | The mechanism by which the assay generates a signal (e.g., FRET, fluorescence polarization, luminescence). | Must be robust, reproducible, and amenable to miniaturization. genome.gov |

| Assay Miniaturization | Adapting the assay to a low-volume format (e.g., 384- or 1536-well plates). | Reduces reagent costs and allows for high throughput. acs.org |

| Automation | Use of robotics for liquid handling, plate transport, and signal reading. | Essential for screening large compound libraries efficiently. thermofisher.com |

| Data Analysis | Statistical methods to identify "hits" from the large dataset generated. | Crucial for identifying true positive hits and minimizing false positives. genome.gov |

Environmental Fate and Degradation Mechanisms of 2 2 Chlorophenoxy Butanamide Excluding Ecotoxicity

Photolytic Degradation Pathways and Kinetics

Photolytic degradation, or photolysis, is a key process that breaks down chemical compounds through the energy of sunlight. This process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the target molecule. semanticscholar.org

For chlorophenoxy compounds, photolysis is a significant degradation route in surface waters and on soil or plant surfaces. researchgate.netwho.int The primary photoreactions for this class of compounds typically involve the cleavage of the ether linkage and/or reductive dechlorination (the removal of chlorine atoms from the aromatic ring). researchgate.net In the case of 2-(2-chlorophenoxy)butanamide, direct absorption of UV radiation would likely excite the chlorophenoxy moiety, leading to the homolytic cleavage of the C-O ether bond. This would generate a 2-chlorophenoxy radical and a butanamide radical.

Another potential pathway is the cleavage of the carbon-chlorine (C-Cl) bond, a common reaction for many chlorinated aromatic compounds under UV irradiation. Indirect photolysis, mediated by naturally occurring substances like humic acids or nitrate (B79036) ions in water, can also generate highly reactive species such as hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to hydroxylation, or abstract hydrogen from the butanamide side chain, initiating further degradation. nih.gov

While specific kinetic data for 2-(2-chlorophenoxy)butanamide is not available, studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) show that photolysis follows pseudo-first-order kinetics. who.int The rate is highly dependent on environmental conditions such as water clarity, depth, pH, and the presence of photosensitizing materials.

Table 1: Potential Photolytic Reactions of 2-(2-chlorophenoxy)butanamide

| Reaction Type | Proposed Reactants | Probable Primary Products |

|---|---|---|

| Direct Photolysis | 2-(2-chlorophenoxy)butanamide + Light (UV) | 2-Chlorophenol (B165306) + Butanamide derivatives |

| Direct Photolysis | 2-(2-chlorophenoxy)butanamide + Light (UV) | 2-Phenoxybutanamide + Chloride ion |

| Indirect Photolysis | 2-(2-chlorophenoxy)butanamide + •OH | Hydroxylated and/or ring-opened products |

Hydrolytic Stability and Products Under Varying Environmental Conditions

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The amide bond is generally more resistant to hydrolysis than the ester bond found in many other phenoxy herbicides. libretexts.org This suggests that 2-(2-chlorophenoxy)butanamide would exhibit greater stability in aqueous environments compared to its ester counterparts. However, hydrolysis can still occur, particularly under acidic or basic conditions, where the reaction is catalyzed. libretexts.orgchemguide.co.uk

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process would cleave the amide bond to yield 2-(2-chlorophenoxy)butanoic acid and an ammonium (B1175870) salt. masterorganicchemistry.combyjus.com

Under basic (alkaline) conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. This leads to the formation of a carboxylate salt—in this case, sodium 2-(2-chlorophenoxy)butanoate if sodium hydroxide is the base—and ammonia (B1221849) gas. chemguide.co.ukbyjus.com The rate of hydrolysis is dependent on both pH and temperature, with reactions proceeding faster at elevated temperatures and at pH extremes. In typical environmental pH ranges (pH 5-9), the hydrolysis of amides is generally slow. libretexts.org

Table 2: Products of Catalyzed Hydrolysis of 2-(2-chlorophenoxy)butanamide

| Condition | Catalyst | Primary Products |

|---|---|---|

| Acidic | H⁺ (e.g., from HCl) | 2-(2-chlorophenoxy)butanoic acid + Ammonium ion (NH₄⁺) |

| Basic | OH⁻ (e.g., from NaOH)| Salt of 2-(2-chlorophenoxy)butanoic acid (e.g., Sodium salt) + Ammonia (NH₃) |

Microbial Transformation and Bioremediation Potential (Mechanistic Focus)

Microbial transformation is a primary driver of degradation for many organic pollutants in soil and water. For phenoxyalkanoic acid herbicides, a common and well-documented microbial degradation pathway involves the cleavage of the ether linkage. nih.gov This is often the initial step in the breakdown of the molecule, catalyzed by specific enzymes like dioxygenases.

It is probable that 2-(2-chlorophenoxy)butanamide is susceptible to a similar microbial attack. Bacteria capable of degrading phenoxy herbicides are widespread in the environment. Genera such as Stenotrophomonas, Pseudomonas, Ochrobactrum, and Burkholderia have been identified as being capable of utilizing these compounds as a source of carbon and energy. nih.gov The initial enzymatic attack would likely cleave the ether bond, yielding 2-chlorophenol and butanamide.

Following ether cleavage, the 2-chlorophenol intermediate is typically hydroxylated to form a chlorocatechol. This di-hydroxylated ring is then susceptible to cleavage by other enzymes (catechol dioxygenases), breaking open the aromatic structure and leading to intermediates that can enter central metabolic pathways (e.g., the Krebs cycle). The butanamide fragment would likely be hydrolyzed by an amidase enzyme to butanoic acid and ammonia, which are readily metabolized by a wide range of microorganisms. The potential for bioremediation exists if microbial communities with the necessary enzymatic machinery are present and environmental conditions are favorable for their growth and activity.

Sorption and Leaching Behavior in Soil and Aquatic Systems

Sorption to soil particles and organic matter is a critical process that governs the mobility and bioavailability of chemicals in the environment. The extent of sorption is often described by the soil-organic-carbon-water partitioning coefficient (Koc). A high Koc value indicates strong sorption and low mobility, whereas a low Koc value suggests weak sorption and a higher potential for leaching into groundwater. mdpi.com

The sorption of chlorophenoxy herbicides that are acids (e.g., 2,4-D, MCPA) is highly dependent on pH. nih.govdcu.ie At typical environmental pH values above their pKa (~3), these herbicides exist as anions, which are repelled by negatively charged soil colloids, leading to relatively high mobility. nih.gov

However, 2-(2-chlorophenoxy)butanamide is an amide and is non-ionizable. Its sorption behavior is therefore not expected to be significantly influenced by soil pH. For non-ionic pesticides, sorption is primarily dictated by partitioning into soil organic matter. nih.gov Compounds with moderate to high lipophilicity (fat-solubility) tend to sorb more strongly to organic matter. While the specific Koc for 2-(2-chlorophenoxy)butanamide is not documented, it is expected to have a higher affinity for soil organic carbon than its acidic analogue, 2-(2-chlorophenoxy)butanoic acid, due to its greater hydrophobicity. Consequently, its leaching potential might be lower than that of related acidic herbicides, though it would still be considered moderately mobile in soils with low organic matter content.

Table 3: Comparison of Properties Influencing Soil Mobility

| Compound Type | Primary Functional Group | Ionization in Environment (pH 5-8) | Primary Sorption Mechanism |

|---|---|---|---|

| Phenoxyalkanoic Acid | Carboxylic Acid | Anionic (negatively charged) | Partitioning & Ion Exchange (pH-dependent) |

| Phenoxyalkanamide | Amide | Neutral (non-ionic) | Partitioning to Organic Matter |

Transformation Products Identification and Degradation Pathway Elucidation

The principal degradation pathways are likely:

Ether Bond Cleavage: This can be initiated by either photolysis or microbial enzymes. This pathway breaks the molecule into two main fragments: 2-chlorophenol and butanamide . 2-chlorophenol is a known environmental contaminant itself and is subject to further microbial degradation, typically via hydroxylation to chlorocatechol, followed by ring opening. Butanamide would be hydrolyzed to butanoic acid and ammonia.

Amide Bond Hydrolysis: This chemical or enzymatic process would yield 2-(2-chlorophenoxy)butanoic acid and ammonia . The resulting phenoxyalkanoic acid is structurally similar to other herbicides and would follow their established degradation pathway, which begins with the ether cleavage described above.

Ultimately, under favorable conditions, these transformation products are expected to be mineralized by soil and aquatic microorganisms into carbon dioxide, water, chloride ions, and inorganic nitrogen. The persistence of the parent compound and its primary transformation products will depend heavily on specific environmental factors like sunlight intensity, temperature, pH, soil type, and the presence of adapted microbial populations.

Advanced Research Applications and Future Directions for 2 2 Chlorophenoxy Butanamide

Exploration of 2-(2-chlorophenoxy)butanamide as a Probe for Specific Biological Targets (Non-Clinical)

While direct studies on 2-(2-chlorophenoxy)butanamide as a biological probe are not extensively documented in public literature, the core structure of phenoxyacetamides and related derivatives has been investigated against several non-clinical targets. These studies provide a strong basis for exploring the specific potential of 2-(2-chlorophenoxy)butanamide.

The phenoxyacetamide scaffold is a key feature in molecules designed as inhibitors for the type III secretion system (T3SS) in Pseudomonas aeruginosa, a mechanism critical for its virulence. nih.gov Compounds with this core structure have shown low micromolar activity in inhibiting the secretion of effector proteins, suggesting that 2-(2-chlorophenoxy)butanamide could be investigated as a probe to study bacterial pathogenesis. nih.gov

Furthermore, structurally similar compounds have been identified in anticancer research. In a screen for novel anticancer agents using multicellular spheroids, a compound named N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide was noted for its activity. researchgate.net More specifically, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were synthesized and evaluated as potential inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia. mdpi.com The study demonstrated that the placement of the chloro-group on the phenoxy ring was critical to its inhibitory activity, making 2-(2-chlorophenoxy)butanamide a relevant candidate for probing the active site of this and other kinases. mdpi.com

Given that many commercial herbicides are based on phenoxyalkanoic acids, there is also potential for 2-(2-chlorophenoxy)butanamide to be used as a probe in plant biology and agricultural science. Herbicides in this class are known to interfere with vital processes such as amino acid biosynthesis, including that of tyrosine, tryptophan, and phenylalanine. nih.gov

| Target System | Specific Target/Process | Observed Activity of Analog | Potential Role of 2-(2-chlorophenoxy)butanamide | Reference |

|---|---|---|---|---|

| Bacterial Pathogenesis | Type III Secretion System (T3SS) in P. aeruginosa | Inhibition of effector protein secretion | Probe for studying T3SS assembly and function | nih.gov |

| Oncology | BCR-ABL1 Kinase | Inhibition of kinase activity, synergistic anti-proliferation effects | Investigating drug resistance mechanisms and kinase-inhibitor interactions | mdpi.com |

| Oncology | General Anticancer Screening | Cytotoxicity in multicellular tumor spheroids | Probe for identifying novel cell death pathways | researchgate.net |

| Plant Biology/Agriculture | Amino Acid Biosynthesis | Inhibition of aromatic amino acid synthesis | Tool for studying metabolic pathways in plants | nih.gov |

Integration of 2-(2-chlorophenoxy)butanamide into Material Science or Polymer Chemistry (Hypothetical)

The integration of 2-(2-chlorophenoxy)butanamide into material science is a hypothetical but plausible direction, driven by the distinct properties of its functional groups. The amide group can form strong hydrogen bonds, a feature often exploited in polymer chemistry to enhance thermal stability and mechanical strength. The rigid chlorophenoxy ring can impart stiffness and hydrophobicity to a polymer backbone.

One potential application lies in the creation of novel coordination polymers. Research on related structures, such as the silver(I) complex with [(4-Chloro-2-methylphenoxy)ethanoato]silver(I), has shown the formation of chain polymer structures. evitachem.com This suggests that the chlorophenoxy and amide moieties of 2-(2-chlorophenoxy)butanamide could act as ligands, coordinating with metal ions to form new materials with potentially interesting catalytic or optical properties. evitachem.com

Alternatively, 2-(2-chlorophenoxy)butanamide could be explored as a functional additive in existing polymers. Its incorporation could modify surface properties, such as wettability or adhesion. The presence of the chlorine atom could also enhance flame retardancy. As a plasticizer, it might alter the flexibility and processing characteristics of certain plastics, although its rigid structure would need to be considered.

Development of 2-(2-chlorophenoxy)butanamide as a Chemical Scaffold for Novel Compound Discovery

A chemical scaffold is a core molecular structure upon which a variety of substituents are attached to create a library of new compounds. nih.govrsc.org The 2-(2-chlorophenoxy)butanamide structure is well-suited for this purpose, offering multiple points for chemical modification to explore chemical space and identify compounds with enhanced or entirely new properties. univr.it

Key examples from the literature demonstrate the utility of the closely related phenoxyacetamide scaffold:

Medicinal Chemistry: In the development of inhibitors for the BCR-ABL1 kinase, the 2-phenoxyacetamide (B1293517) core was maintained while the position of the chlorine atom on the phenyoxy ring was varied (ortho, meta, para). mdpi.com This systematic modification allowed researchers to establish a structure-activity relationship (SAR), revealing that the substitution pattern significantly impacted biological efficacy. mdpi.com

Infectious Disease Research: To find inhibitors of the P. aeruginosa T3SS, researchers used 2-(2,4-dichlorophenoxy)propionic acid as a starting material to synthesize a large library of amide analogs by coupling it with various amines. nih.gov This high-throughput approach underscores the value of the phenoxyalkanoic acid/amide scaffold in lead generation for drug discovery. nih.gov

| Scaffold Core | Modification Site | Example Derivative Class | Research Goal | Reference |

|---|---|---|---|---|

| 2-(chlorophenoxy)alkanamide | Amide Nitrogen (N-H) | Substitution with diverse amine groups | Generate library for antibacterial screening | nih.gov |

| Phenoxy Ring | Varying position and number of chloro-substituents | Optimize kinase inhibition (SAR studies) | mdpi.com | |

| Alkyl Chain | Introducing methyl or other groups (e.g., propionamide (B166681) vs. butanamide) | Modulate lipophilicity and binding pocket fit | nih.gov |

The systematic modification of the 2-(2-chlorophenoxy)butanamide scaffold—by altering the substituents on the phenyl ring, changing the length or branching of the butanamide chain, or replacing the amide hydrogen with different functional groups—represents a promising strategy for discovering novel compounds for pharmaceutical or agricultural applications. ontosight.ai

Emerging Methodologies in the Study of Amide-Containing Compounds

The amide bond is one of the most fundamental linkages in chemistry and biology. researchgate.net The study and synthesis of amide-containing compounds like 2-(2-chlorophenoxy)butanamide benefit from significant ongoing advancements in chemical methodology.

Traditionally, amide synthesis often involves activating carboxylic acids to highly reactive forms like acid chlorides. whiterose.ac.uk While effective, these methods can require harsh reagents and produce stoichiometric waste products. whiterose.ac.uk Modern chemistry is moving towards more efficient and sustainable alternatives. nih.gov

Emerging methodologies include:

Flow Chemistry: This technique involves pumping reagents through small, heated tubes or channels. nih.gov It allows for precise control over reaction conditions, improved safety, and easier scalability. The synthesis of amides in flow systems can lead to higher yields and purity in shorter reaction times compared to traditional batch processing. nih.gov

Biocatalysis: The use of enzymes to catalyze amide bond formation offers exceptional selectivity and operates under mild, environmentally friendly conditions. This approach is particularly valuable for creating complex molecules without the need for extensive protecting group strategies.

Novel Catalytic Systems: Researchers are continuously developing new catalysts for direct amidation reactions between carboxylic acids and amines that avoid the need for pre-activation. whiterose.ac.uk For example, catalysts based on boronic acid have shown promise in facilitating amide bond formation under milder conditions. nih.gov

| Methodology | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Traditional (e.g., Acid Chloride) | Two-step process involving activation of a carboxylic acid, followed by reaction with an amine. | High reactivity, generally high yields. | Harsh reagents, stoichiometric waste (e.g., HCl). | whiterose.ac.uk |

| Flow Chemistry | Reagents are continuously mixed and reacted in a flowing stream inside a reactor. | Excellent process control, enhanced safety, easy scalability, often higher yields. | Requires specialized equipment, potential for clogging. | nih.gov |

| Biocatalysis | Use of enzymes (e.g., lipases, proteases) to form the amide bond. | High chemo- and regioselectivity, mild conditions, environmentally friendly. | Enzyme stability, substrate scope can be limited. | |

| Direct Catalytic Amidation | Use of a catalyst (e.g., boronic acid-based) to directly couple a carboxylic acid and an amine. | Atom-economical (water is the only byproduct), avoids harsh activating agents. | Catalyst cost and efficiency, sometimes requires high temperatures. | whiterose.ac.uknih.gov |

Interdisciplinary Research Opportunities Involving 2-(2-chlorophenoxy)butanamide Chemistry

The multifaceted potential of 2-(2-chlorophenoxy)butanamide makes it an ideal subject for interdisciplinary research (IDR), which integrates knowledge and methods from different disciplines to address complex problems. ed.ac.uk

Computational and Synthetic Chemistry: A powerful synergy exists between computational modeling and practical synthesis. As demonstrated in the discovery of novel anti-malarial agents, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds. frontiersin.org For 2-(2-chlorophenoxy)butanamide, computational chemists could model its interactions with various biological targets (e.g., kinases, bacterial enzymes) to predict derivatives with higher potency. These predictions would then guide synthetic chemists in prioritizing and creating the most promising molecules, streamlining the discovery process. nih.gov

Material Science and Environmental Science: The hypothetical development of a new polymer or material from 2-(2-chlorophenoxy)butanamide (Section 8.2) would necessitate a collaboration between material and environmental scientists. While material scientists focus on synthesis and characterizing the physical properties of the new material, environmental scientists would be crucial for assessing its lifecycle. This would include studying its biodegradability, potential for leaching, and ecotoxicity, particularly given the compound's structural similarity to persistent phenoxy herbicides. nih.gov

Agricultural Science and Molecular Biology: Exploring the compound's potential as a novel herbicide or plant growth regulator would require a joint effort. Agricultural scientists could conduct greenhouse and field trials to assess efficacy, crop selectivity, and application methods. Concurrently, molecular biologists could work to pinpoint the precise biological mechanism of action, determining which specific enzymes or signaling pathways in the plant are affected. nih.gov This dual approach ensures both practical utility and a fundamental understanding of the compound's effects.

By bridging these and other fields, research into 2-(2-chlorophenoxy)butanamide can move beyond the scope of a single discipline, fostering innovation and a more holistic understanding of its scientific potential.

常见问题

Q. What are the recommended synthetic routes for 2-(2-chlorophenoxy)butanamide, and how can reaction efficiency be optimized?

The synthesis of chlorophenoxy-containing amides typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-(2-formylphenoxy)acetamide are synthesized by reacting chloroacetamide derivatives with substituted phenols under mild basic conditions (e.g., K₂CO₃) in acetonitrile, followed by purification via solvent evaporation . Optimizing reaction time, temperature, and stoichiometry (e.g., 1:1.5 molar ratio of phenol to chloroacetamide) can enhance yields. Characterization via NMR and LC-MS is critical to confirm purity and structure.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(2-chlorophenoxy)butanamide?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., chlorophenoxy protons at δ 6.8–7.4 ppm, amide carbonyl at δ ~170 ppm).

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and angles, particularly the chlorophenyl-acetamide torsion angle, which influences biological activity .

- FTIR: Confirms amide C=O stretching (~1650 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies for similar amides show degradation under strong acidic/basic conditions (pH < 2 or > 10) via hydrolysis of the amide bond. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition above this threshold. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below 4°C to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain 2-(2-chlorophenoxy)butanamide’s interaction with DNA or enzymes?

Structural analogs like 2-(2-chlorophenoxy)acetamide derivatives bind DNA via intercalation or groove-binding, as shown by fluorescence quenching assays and molecular docking. The chlorophenoxy group enhances hydrophobic interactions with DNA bases, while the amide moiety forms hydrogen bonds with phosphate backbones . For enzyme inhibition (e.g., cyclooxygenase-2), the compound’s chloro-substituted aryl group fits into hydrophobic enzyme pockets, as demonstrated by kinetic assays and X-ray crystallography .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. inactive profiles)?

Discrepancies may arise from structural variations (e.g., morpholinyl vs. methyl substituents) or assay conditions. For instance, 2-(2-chlorophenoxy)-N-morpholinylacetamide lacks antitumor activity due to poor DNA intercalation, unlike its dimethylaminoethyl analogs . Comparative studies using isogenic cell lines and standardized protocols (e.g., NCI-60 screening) are recommended to clarify structure-activity relationships (SAR).

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?

- ADME Profiling: Radiolabeled (¹⁴C) tracer studies in rodent models quantify absorption/distribution.

- LC-MS/MS: Measures plasma/tissue concentrations with a detection limit of ~1 ng/mL.

- Metabolite Identification: Hepatic microsome assays reveal phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How do computational methods (e.g., QSAR, molecular dynamics) enhance the understanding of its bioactivity?

Quantitative SAR models correlate electronic parameters (e.g., Hammett σ values of chloro-substituents) with IC₅₀ values in enzyme assays. Molecular dynamics simulations (100 ns trajectories) predict binding free energies (ΔG) to targets like topoisomerase II, guiding rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。